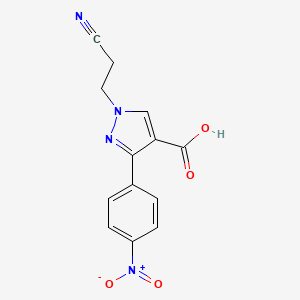

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Context and Development

The development of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid represents a significant advancement in the evolution of pyrazole chemistry, building upon foundational work established in the late 19th century. The term pyrazole was originally coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. Hans von Pechmann further contributed to pyrazole chemistry in 1898 through the development of classical synthetic methods involving acetylene and diazomethane. These early discoveries laid the groundwork for the sophisticated pyrazole derivatives that emerged in subsequent decades.

The specific compound this compound emerged from advances in multicomponent synthesis methodologies and heterocyclic chemistry during the modern era of pharmaceutical research. The integration of cyanoethyl and nitrophenyl substituents reflects the increasing sophistication of synthetic organic chemistry, where researchers sought to create compounds with enhanced biological activity and improved pharmacological profiles. The compound's development was facilitated by improvements in synthetic techniques, particularly those involving the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as Knorr-type reactions.

Historical research on pyrazole carboxylic acids gained momentum when O'Donovan, Carroll, and Reilly published their work on novel synthetic routes to 1-substituted pyrazole-4-carboxylic acids in 1960, demonstrating the hydrolysis of 4-cyano-1-phenylpyrazole through Sandmeyer-type reactions. This foundational work established critical precedents for the synthesis of more complex pyrazole carboxylic acid derivatives, including compounds bearing multiple substituents such as the cyanoethyl and nitrophenyl groups found in this compound.

Position within Pyrazole Carboxylic Acid Classification

This compound occupies a distinctive position within the broader classification of pyrazole carboxylic acids and derivatives. These heterocyclic compounds are characterized by containing a pyrazole ring structure where a hydrogen atom has been replaced by a carboxylic acid group. The compound belongs specifically to the subclass of tetrasubstituted pyrazoles, distinguished by the presence of four distinct substituents on the pyrazole core structure.

Within the systematic classification of azoles, this compound falls under the category of pyrazoles, which are five-membered aromatic heterocycles containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The compound's classification as a pyrazole carboxylic acid derivative places it among compounds that have demonstrated significant potential in medicinal chemistry applications, as pyrazole moieties are listed among the highly utilized ring systems for small molecule drugs by regulatory authorities.

The structural complexity of this compound distinguishes it from simpler pyrazole carboxylic acids such as 1-methyl-1H-pyrazole-4-carboxylic acid or 5-methyl-1H-pyrazole-3-carboxylic acid. The presence of both electron-withdrawing groups (the nitro group and cyano group) and the aromatic phenyl ring system creates a unique electronic environment that influences the compound's physicochemical properties and potential reactivity patterns.

| Property | This compound | Comparative Pyrazole Carboxylic Acids |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₄ | C₅H₆N₂O₂ (5-methyl derivative) |

| Molecular Weight | 286.24 | 126.115 (5-methyl derivative) |

| Substitution Pattern | 1,3,4-trisubstituted | Mono- or di-substituted |

| Functional Groups | Cyanoethyl, nitrophenyl, carboxylic acid | Methyl, carboxylic acid |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential applications in medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, antitubercular, and anti-inflammatory properties. The specific structural features of this compound, particularly the combination of cyanoethyl and nitrophenyl substituents, represent an important example of how strategic functional group incorporation can potentially enhance biological activity.

Research in heterocyclic chemistry has demonstrated that substituted pyrazoles often exhibit superior pharmacological properties compared to their unsubstituted counterparts. The compound's structure incorporates design principles that have proven successful in medicinal chemistry, including the use of nitro-substituted aromatic rings, which have been associated with enhanced biological activity in numerous pharmaceutical applications. The cyanoethyl substituent provides an additional functional group that may participate in hydrogen bonding interactions or serve as a site for further chemical modification.

The synthesis of complex pyrazole derivatives such as this compound has advanced understanding of multicomponent reaction methodologies. These synthetic approaches often involve the in situ generation of reactive intermediates and sequential transformations that create multiple bonds in a single reaction vessel. Such methodologies represent important advances in green chemistry principles by reducing the number of synthetic steps and minimizing waste generation.

Recent research has emphasized the importance of pyrazole carboxylic acids as versatile building blocks for further chemical transformations. The carboxylic acid functionality in this compound provides opportunities for amide formation, esterification, and other derivatization reactions that can further expand the compound's utility in synthetic chemistry applications.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and medicinal chemistry research. Contemporary studies focus on understanding the structure-activity relationships of complex pyrazole derivatives and developing more efficient synthetic methodologies for their preparation. Research efforts have increasingly concentrated on compounds bearing multiple functional groups, as these structures often demonstrate enhanced biological activity and improved pharmacological profiles.

Current synthetic research emphasizes the development of catalytic methodologies for pyrazole carboxylic acid synthesis. Recent work has demonstrated the utility of transition metal catalysts, particularly cobalt and manganese systems, for the selective oxidation of methylpyrazoles to the corresponding carboxylic acids. These methodologies offer potential improvements in yield and selectivity compared to traditional synthetic approaches, making the preparation of complex derivatives more practical and economically viable.

| Research Focus Area | Current Developments | Relevance to Target Compound |

|---|---|---|

| Catalytic Synthesis | Cobalt-catalyzed oxidation methods | Improved carboxylic acid formation |

| Multicomponent Reactions | Three and four-component condensations | Complex substitution patterns |

| Structure-Activity Studies | Nitro-substituted derivatives | Enhanced biological activity |

| Green Chemistry | Reduced waste methodologies | Sustainable synthesis approaches |

Contemporary research has also focused on understanding the physicochemical properties of complex pyrazole derivatives. Computational chemistry studies have provided insights into molecular properties such as topological polar surface area, lipophilicity, and hydrogen bonding capabilities. For this compound, these properties include a topological polar surface area of 122.05 Ų, a calculated logarithmic partition coefficient of 2.07, and the presence of six hydrogen bond acceptors and one hydrogen bond donor.

The current research landscape also reflects growing interest in the biological applications of pyrazole carboxylic acids. Studies have demonstrated that compounds bearing nitro-substituted phenyl rings often exhibit enhanced antimicrobial and anti-inflammatory activities. The combination of structural features present in this compound positions it as a compound of significant interest for biological evaluation and potential pharmaceutical development.

Research trends indicate continued growth in the development of pyrazole-based pharmaceuticals, with several compounds already achieving clinical success. The structural complexity of this compound suggests potential applications in areas where simpler pyrazole derivatives have demonstrated efficacy, including enzyme inhibition, receptor modulation, and antimicrobial activity. Current research efforts continue to explore the synthetic accessibility and biological potential of such complex heterocyclic structures, contributing to the expanding understanding of pyrazole chemistry and its applications in modern pharmaceutical research.

Properties

IUPAC Name |

1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBMJYAEWUAOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

The biochemical pathways affected by this compound are also unknown due to the lack of information about its targets. Given its structural similarity to other pyrazole derivatives, it might influence pathways involving enzymes that interact with pyrazole compounds.

Pharmacokinetics

For instance, its solubility in water and lipids can affect its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH can affect the ionization state of the compound, which can influence its solubility and interaction with targets.

Biological Activity

1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula: CHNO

- Molecular Weight: 286.25 g/mol

- IUPAC Name: 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid

- Appearance: Powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition: The nitrophenyl group can participate in electron transfer reactions, influencing the activity of enzymes such as xanthine oxidase and others involved in inflammatory pathways.

- Receptor Interaction: The cyanoethyl and carboxylic acid moieties can interact with cellular receptors, modulating signal transduction pathways that lead to anti-inflammatory and antitumor effects.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit potent antitumor properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against:

- BRAF(V600E)

- EGFR

- Aurora-A kinase

These activities suggest potential applications in cancer therapeutics, particularly for tumors with specific genetic mutations.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, showing promising results in inhibiting the production of pro-inflammatory cytokines. For example:

- IC values for anti-inflammatory activity have been reported as low as 60 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .

Antibacterial and Antifungal Activities

Various studies have assessed the antibacterial and antifungal properties of pyrazole derivatives. The compound exhibits moderate to excellent activity against several pathogens, indicating its potential as an antimicrobial agent. Notably:

- A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, with some compounds outperforming standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Substitution patterns on the pyrazole ring significantly affect potency.

- The presence of electron-withdrawing groups (like nitro) enhances the compound's reactivity and biological efficacy.

Case Studies

- Antitumor Efficacy Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) in vitro. Compounds structurally related to this compound showed IC values ranging from 20 to 50 µM, indicating strong potential for development as anticancer agents .

- Anti-inflammatory Activity Assessment : In a recent investigation, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in NO levels at concentrations similar to those used for traditional anti-inflammatory drugs .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a cyanoethyl group and a nitrophenyl moiety, which contributes to its diverse chemical reactivity. The presence of these functional groups enhances its potential biological activity and makes it suitable for various applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, exhibit promising antimicrobial properties. A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting their potential as antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been investigated using assays such as the DPPH radical scavenging method. Compounds similar to this compound demonstrated strong antioxidant activity, which is crucial for developing therapeutic agents that combat oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have suggested that pyrazole compounds can inhibit the proliferation of cancer cells. For instance, derivatives have shown effectiveness in targeting specific cancer cell lines, indicating that this compound could be further explored for its anticancer properties .

Fungicide Development

The compound's structure suggests potential use in developing fungicides due to its ability to inhibit specific fungal enzymes. Similar pyrazole derivatives have been incorporated into fungicides targeting succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain of fungi. This mechanism has led to the development of effective agricultural treatments against various crop pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted pyrazoles, including the target compound, evaluated their antimicrobial efficacy against common pathogens. The results indicated a correlation between structural modifications and enhanced activity, highlighting the importance of functional groups in determining biological effects.

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of synthesized pyrazoles using the DPPH assay. The study quantified IC50 values, demonstrating that certain modifications led to significantly improved scavenging activity compared to standard antioxidants.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylic Acid (CAS: 19532-43-5)

2-(3-(4-Nitrophenyl)-1H-Pyrazol-1-yl)Acetic Acid (CAS: 959582-09-3)

- Molecular Weight : 247.21 g/mol .

- Key Differences: An acetic acid group replaces the cyanoethyl substituent at N1.

Substituent-Based Comparisons

1-(2-Cyanoethyl)-3-(Naphthalen-1-yl)-1H-Pyrazole-4-Carboxylic Acid (CAS: 957369-89-0)

- Molecular Weight : 291.30 g/mol .

- Key Differences : The 4-nitrophenyl group is replaced with a bulkier naphthalen-1-yl group.

- Implications : The naphthyl group increases lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility. The absence of the nitro group diminishes electron-withdrawing effects .

1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde (Compound 4b)

- Molecular Weight : 321.29 g/mol (C17H11N3O4) .

- Key Differences: A benzoyl group replaces the cyanoethyl at N1, and a carbaldehyde substitutes the carboxylic acid at C3. The nitro group is at the phenyl ring’s 3-position.

- Implications : The carbaldehyde introduces aldehyde-specific reactivity (e.g., Schiff base formation), while the benzoyl group contributes to π-π stacking interactions. The meta-nitro substitution may alter electronic delocalization compared to para-nitro .

Functional Group Modifications

1-(4-Cyanobenzyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid (CAS: 1378626-99-3)

- Molecular Weight : 241.25 g/mol .

- Key Differences: A cyanobenzyl group replaces the cyanoethyl at N1, and a methyl group is present at C3 instead of 4-nitrophenyl.

- Implications: The cyanobenzyl group enhances aromatic interactions, while the methyl group reduces steric and electronic complexity compared to nitro-substituted analogs .

1-(3-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid

- Molecular Weight: Not explicitly provided, but estimated as ~218.22 g/mol (C11H10N2O3) .

- Key Differences: A methoxy group replaces the nitro substituent, and the N1-position lacks the cyanoethyl group.

- Implications : The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing effects, which could reduce acidity of the carboxylic acid .

Data Table: Comparative Overview

Preparation Methods

Formation of Pyrazole Core and 4-Nitrophenyl Substitution

A common approach starts with the condensation of appropriately substituted hydrazines with β-ketoesters or malononitrile derivatives to form pyrazole intermediates. For example, para-substituted phenyl hydrazines (such as 4-nitrophenyl hydrazine) react with ethoxymethylenemalononitrile in ethanol under reflux conditions to yield 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile intermediates.

Introduction of the 2-Cyanoethyl Group

The 2-cyanoethyl substituent is typically introduced via alkylation reactions. The pyrazole nitrogen at the 1-position is alkylated using 2-bromoacetonitrile or related cyanoethylating agents under basic conditions, such as in the presence of triethylamine or sodium hydride, often in polar aprotic solvents like DMF or acetone.

Carboxylation to Form the 4-Carboxylic Acid

The cyano group at the 4-position of the pyrazole ring can be hydrolyzed to the corresponding carboxylic acid. This transformation is usually achieved by oxidative or acidic hydrolysis methods. For instance, treatment of the nitrile intermediate with sodium chlorite (NaClO2) and sulfamic acid (NH2SO3H) in acetone-water mixtures facilitates selective oxidation to the carboxylic acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Purification and Characterization

The final product is purified by recrystallization from ethanol or by chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography using solvent systems like petroleum ether and ethyl acetate mixtures. Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm structural integrity and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 4-nitrophenyl hydrazine + ethoxymethylenemalononitrile, reflux in ethanol | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 70-80 | Formation of pyrazole core |

| 2 | Alkylation | 2-bromoacetonitrile, base (e.g., triethylamine), DMF or acetone | 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 60-75 | Introduction of cyanoethyl group |

| 3 | Oxidative Hydrolysis | NaClO2, NH2SO3H in acetone-water, neutralization with NaOH | 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | 65-70 | Conversion of nitrile to carboxylic acid |

| 4 | Purification | Recrystallization from ethanol or chromatography | Pure final compound | — | Ensures high purity and crystallinity |

Research Findings and Optimization Notes

- Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress at each step, with UV detection at 254 nm or 365 nm proving effective.

- Solvent Selection: Ethanol and acetone are preferred solvents for condensation and oxidation steps respectively, balancing solubility and reaction efficiency.

- Yield Considerations: The overall yield is influenced by the purity of intermediates and reaction times; optimizing temperature and reagent stoichiometry improves product yield.

- Purity: Recrystallization is critical to achieve high chemical purity (>95%), necessary for research-grade compounds.

- Safety and Handling: The use of sodium chlorite and related oxidants requires controlled conditions to prevent side reactions and ensure safe handling.

Comparative Insights from Related Pyrazole Syntheses

While direct literature on this exact compound is limited, analogous pyrazole carboxylic acid syntheses provide useful procedural insights. For example, the use of hydrazine derivatives with malononitrile analogs under reflux, followed by nitrile hydrolysis, is a well-established route. Recent advances include solvent-free methods and the use of clay catalysts to improve yields and sustainability, though these have yet to be applied specifically to this compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via multicomponent reactions. For this compound, a plausible route includes:

- Step 1: Reacting 4-nitrophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole core.

- Step 2: Introducing the 2-cyanoethyl group through nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Hydrolysis of the ester to the carboxylic acid using NaOH or LiOH in aqueous THF.

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Use Pd-catalyzed cross-coupling for regioselective nitrophenyl incorporation .

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can conflicting crystallographic data be resolved during structural validation?

Methodological Answer:

Conflicts in X-ray diffraction (XRD) data (e.g., R-factor discrepancies) require:

- Validation: Cross-check with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups.

- Complementary Techniques: Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Data Reconciliation: Use software like Olex2 or SHELX to refine crystal parameters, ensuring data-to-parameter ratios > 10:1 .

- Case Study: For pyrazole analogs, mean C–C bond lengths of 1.39 Å and R-factors < 0.08 are typical benchmarks .

Basic: What safety protocols are critical when handling nitrophenyl and cyanoethyl groups?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (to prevent skin/eye contact with nitroaromatics) .

- Ventilation: Use fume hoods to avoid inhalation of cyanoethyl vapors.

- Storage: Store in airtight containers away from strong oxidizers (e.g., HNO₃) to prevent explosive reactions .

- Spill Management: Neutralize nitrophenyl-containing spills with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.

- Solvent Effects: Simulate solvation models (e.g., PCM in water/DMSO) to assess hydrolysis susceptibility of the cyanoethyl group.

- Case Study: Pyrazole-carboxylic acids show higher electrophilicity at the nitro-substituted phenyl ring, guiding reactivity predictions .

- Validation: Compare computed IR spectra (e.g., C=O stretch ~1700 cm⁻¹) with experimental data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~12 ppm).

- IR Spectroscopy: Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹).

- UV-Vis: Nitrophenyl groups absorb strongly at ~310–400 nm, useful for concentration determination .

- HRMS: Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₁N₃O₄: 297.22 g/mol).

Advanced: How to design experiments to analyze solubility-stability trade-offs under varying pH?

Methodological Answer:

- Solubility Profiling: Use shake-flask method in buffers (pH 1–13) with HPLC quantification.

- Stability Studies:

- Thermal: Heat samples (25–80°C) and monitor degradation via LC-MS.

- Photolytic: Expose to UV light (ICH Q1B guidelines) to assess nitro group stability.

- Data Interpretation: Plot pH vs. solubility curves and identify degradation products (e.g., nitro reduction to amine) .

Advanced: What strategies address contradictions in bioactivity data for structurally similar analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., nitrophenyl vs. chlorophenyl in ).

- Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity.

- Meta-Analysis: Aggregate data from PubChem or ChEMBL to identify trends (e.g., pyrazole-4-carboxylic acids as kinase inhibitors) .

Basic: How to troubleshoot low yields in the final hydrolysis step?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.